2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid
Overview
Description
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Studies on nucleophilic aromatic substitution reactions provide foundational knowledge relevant to synthesizing compounds like 2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid. These reactions are crucial for introducing functional groups into aromatic systems, which is a common step in the synthesis of various pharmaceuticals and organic materials (Pietra & Vitali, 1972).
Synthesis of Bioactive Compounds
The synthesis of bioactive compounds, including those with fluorine or piperidine moieties, is a significant area of interest. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for non-steroidal anti-inflammatory drugs, illustrates the relevance of fluorinated compounds in drug development (Qiu et al., 2009).
DNA Binding and Pharmacological Applications
Compounds with specific structural features, such as those found in this compound, have applications in binding to DNA or as pharmacophores in drug discovery. Hoechst 33258 and its analogues, known for their strong binding to the minor groove of DNA, serve as models for designing new drugs with improved specificity and efficacy (Issar & Kakkar, 2013).
Dopamine D2 Receptor Ligands
Research into dopamine D2 receptor ligands, focusing on compounds with piperidine and aromatic moieties, highlights the potential of such structures in developing treatments for neuropsychiatric disorders. These findings underscore the importance of specific structural features for biological activity and receptor affinity (Jůza et al., 2022).
Antifungal Applications
The antifungal properties of compounds derived from Piper species, including those with benzoic acid derivatives, suggest potential applications in developing new antifungal agents. These findings are relevant for pharmaceutical and agricultural applications, highlighting the diversity of natural compounds' biological activities (Xu & Li, 2011).
Mechanism of Action
Target of Action
“2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid” is a complex organic compound that contains a piperidine ring
Mode of Action
The mode of action would depend on the specific biological target of the compound. Piperidine derivatives can act as ligands for receptors or as inhibitors for enzymes, altering their function .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Piperidine derivatives are involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperidine derivatives, for example, are often well absorbed and distributed in the body due to their lipophilic nature .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the stability of piperidine derivatives can be affected by exposure to light, heat, or certain chemical reactions .
Biochemical Analysis
Biochemical Properties
2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The compound’s interaction with proteins often involves binding to specific sites, altering the protein’s conformation and function . These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been shown to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are vital for understanding the compound’s potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level.
Properties
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-9-10-5-7-15(8-6-10)12-4-2-1-3-11(12)13(16)17/h1-4,10H,5-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHKOLSQTBWQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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